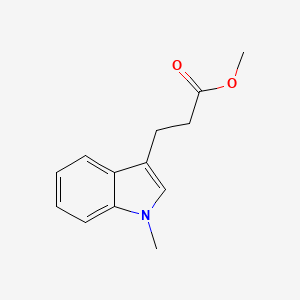

3-(1-甲基-1H-吲哚-3-基)丙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

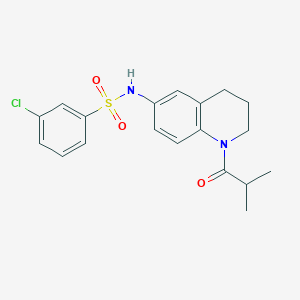

Methyl 3-(1-methyl-1H-indol-3-yl)propanoate is a compound that can be synthesized through various chemical reactions involving indole derivatives. The compound is structurally characterized by the presence of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a propanoate ester function.

Synthesis Analysis

The synthesis of related indole-containing compounds has been reported using different methods. For instance, an efficient synthesis of 3-aryl-3-hydroxy-2-(1H-indol-3-yl)-1-phenyl-1-propanone was achieved via the cleavage of epoxides with indole promoted by ultrasound irradiation, using montmorillonite K10-ZnCl2 under mild conditions . Another method involves the asymmetric synthesis of methyl 3-aryl-2-methylene-3-(prop-2-yn-1-yloxy)propanoates using a chiral leaving group strategy . Additionally, a practical synthesis of 3-indolyl α,β-unsaturated carbonyl compounds has been reported, which could be related to the synthesis of methyl 3-(1-methyl-1H-indol-3-yl)propanoate .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-(1-methyl-1H-indol-3-yl)propanoate can be characterized using various spectroscopic techniques. For example, the structural characterization of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate was confirmed through IR, 1H NMR, and X-ray diffraction . These techniques could also be applied to determine the structure of methyl 3-(1-methyl-1H-indol-3-yl)propanoate.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. The iron(III)-catalyzed hydroarylation of propynoic acid derivatives with indoles is an example of a reaction that could potentially be used to synthesize bis(indol-3-yl) compounds . Additionally, the reaction of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with ureas has been used to create polycyclic meridianin analogues with a uracil structural unit .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-(1-methyl-1H-indol-3-yl)propanoate would likely be influenced by the indole and propanoate ester groups. While specific data on this compound is not provided, related compounds such as methyl (S)-3-amino-3-(3-pyridyl)propanoate have been synthesized and studied for their potential as pharmaceutical agents . The synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate has also been reported, which involved protecting groups and mild deprotection methods . These studies provide insight into the reactivity and stability of similar compounds.

科学研究应用

缓蚀

3-(1-甲基-1H-吲哚-3-基)丙酸甲酯在缓蚀方面表现出巨大的潜力。Missoum 等人 (2013) 的一项研究探讨了其作为盐酸溶液中 C38 钢非常有效的缓蚀剂的用途,在低浓度下实现了超过 95% 的保护水平 (Missoum 等人,2013)。

化学合成

该化合物参与各种化学合成过程。例如,Daşbaşı 和 Abdullah (2014) 在通过亲电取代反应形成相应的 3,3-双(吲哚基)丙酸甲酯中使用了它 (Daşbaşı & Abdullah,2014)。Bachu 和 Akiyama (2010) 的另一项研究强调了它在与 α、β-不饱和酰基膦酸酯的非对映选择性 Friedel-Crafts 烷基化反应中的作用 (Bachu & Akiyama,2010)。

防腐

Vikneshvaran 和 Velmathi (2017) 研究了衍生自 3-(1-甲基-1H-吲哚-3-基)丙酸甲酯的化合物在酸性环境中不锈钢表面的防腐用途。他们的研究证明了显著的抑制效率 (Vikneshvaran & Velmathi,2017)。

抗菌活性

Gadegoni 和 Manda (2013) 合成了该化合物的衍生物,并测试了它们对各种细菌的抗菌活性,还探索了它们在抗炎应用中的潜力 (Gadegoni & Manda,2013)。

化学重排

该化合物已在化学重排的背景下得到研究。Sanchez 和 Parcell (1990) 研究了它与伯胺反应生成重排酰胺的反应,从而为 β-取代色胺和其他化合物提供了一条途径 (Sanchez & Parcell,1990)。

未来方向

The future directions for the study of “methyl 3-(1-methyl-1H-indol-3-yl)propanoate” and related compounds could involve further exploration of their biological activities . For instance, the antiproliferative activities of related compounds could be further investigated . Additionally, the synthesis methods could be optimized, and the chemical properties and reactivity could be studied in more detail.

属性

IUPAC Name |

methyl 3-(1-methylindol-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-14-9-10(7-8-13(15)16-2)11-5-3-4-6-12(11)14/h3-6,9H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKFIKINPGETBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-3-methylbenzamide](/img/structure/B2546835.png)

![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2546840.png)

![6-cyclopropyl-3-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2546843.png)

![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2546844.png)

![N-(4-bromophenyl)-2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]acetamide](/img/structure/B2546846.png)

![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2546852.png)

![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2546853.png)